1-(2-Chloroethyl)pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloroethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-1-2-10-4-5(3-9-10)6(8)11/h3-4H,1-2H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPONUSSYQTEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with chloroethyl reagents. One common method includes the reaction of pyrazole-4-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid or ketone.
Scientific Research Applications
1-(2-Chloroethyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Several pyrazole-4-carboxamide derivatives with varying substituents have been synthesized and characterized (Table 1). Key examples include:
- 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide (11a): Exhibits a melting point of 303–305°C, indicating high thermal stability, likely due to strong intermolecular hydrogen bonding from the carboxamide group .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide: A cannabinoid CB1 receptor antagonist with an IC50 of 0.139 nM, demonstrating the pharmacological relevance of halogenated pyrazole carboxamides .
Table 1: Physical and Structural Properties of Pyrazole Carboxamide Analogs
| Compound Name | Substituents | Melting Point (°C) | Key Activity/Feature |
|---|---|---|---|
| 5-Amino-3-(4-fluorophenyl)-... (11a) | 4-Fluorophenyl, 4-nitrophenyl | 303–305 | High thermal stability |
| Methyl 1-(7-Chloroquinolin-4-yl)-... (10a) | Quinolinyl, dimethoxyphenyl | Not reported | Enhanced lipophilicity |
| 5-(4-Chlorophenyl)-... (CB1 antagonist) | Polychlorophenyl, pyridylmethyl | Not reported | CB1 antagonism (IC50 = 0.139 nM) |
Functional Analogs: Nitrosoureas with 2-Chloroethyl Moieties
Nitrosoureas such as CCNU share the 2-chloroethyl group and exhibit alkylating activity. Key comparisons include:
- Mechanistic Differences :
- Therapeutic Index: Nitrosoureas with high alkylating activity and low carbamoylating activity (e.g., CCNU) show improved therapeutic indices due to reduced toxicity .
Research Findings and Implications
- Synthetic Accessibility : Pyrazole carboxamides are synthesized via modular routes, such as coupling pyrazole carboxylic acids with amines, as demonstrated in Schemes 1–2 . This contrasts with nitrosoureas, which require nitrosation steps .
- Toxicity Considerations : The 2-chloroethyl group in related compounds (e.g., 1-(2-Chloroethyl)-5-methylpyrazole-4-carbaldehyde) is associated with acute toxicity, necessitating careful dose optimization .
- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) enhances stability and target affinity, as seen in 11a and CB1 antagonists .
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